2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring substituted with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often in aqueous or organic solvents.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous conditions.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a similar piperidine and pyrazine structure but with different functional groups.
1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
2-[1-(Pyrazin-2-yl)piperidin-3-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(1-pyrazin-2-ylpiperidin-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H16N4O/c1-2-6-14-13(5-1)19-16(21-14)12-4-3-9-20(11-12)15-10-17-7-8-18-15/h1-2,5-8,10,12H,3-4,9,11H2 |
InChI Key |
BLYKNXSFIHUFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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